1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-piperazin-1-yl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4S/c13-10-3-1-9(2-4-10)11-15-12(18-16-11)17-7-5-14-6-8-17/h1-4,14H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQZKLBOWGASRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves the reaction of 4-fluorobenzoyl chloride with thiosemicarbazide to form 4-fluorophenyl-1,2,4-thiadiazole. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions may vary depending on the desired transformation but often involve the use of solvents and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: It has shown promise in biological studies, particularly in the investigation of its interactions with biological targets and its potential as a bioactive molecule.
Medicine: The compound has been explored for its potential therapeutic applications, including its use as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: In the industrial sector, the compound can be utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
FAAH Inhibition
The target compound shares structural similarities with 4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide (JNJ-1661010) , a covalent FAAH inhibitor. While JNJ-1661010 forms a covalent bond with FAAH via its acyl piperazinyl fragment, the absence of the phenylamide group in the target compound likely reduces FAAH affinity .
Antihistamine Activity
Analog Niaprazine (1-(4-fluorophenyl)-4-[3-(3-pyridoylamino)butyl]piperazine) demonstrates antihistamine activity, suggesting that the 4-fluorophenyl-piperazine motif is pharmacologically versatile. However, the thiadiazole ring in the target compound may redirect activity toward non-histaminergic targets .
Biological Activity
1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Molecular Formula: C18H16FN3O2S
Molecular Weight: 357.4 g/mol
IUPAC Name: N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide
Canonical SMILES: CCCOC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F
Synthesis
The synthesis typically involves the formation of the thiadiazole ring followed by the introduction of the fluorophenyl and piperazine groups. A common method includes:
- Reaction of 4-fluoroaniline with thiosemicarbazide to form an intermediate.
- Cyclization using a dehydrating agent (e.g., phosphorus oxychloride).
- Coupling with piperazine derivatives under basic conditions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance:
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | E. coli, S. aureus | |
| 4-(bromophenyl) derivatives | Enhanced activity against Gram-positive bacteria |
The presence of the fluorophenyl group has been linked to increased antibacterial effects against various strains including Staphylococcus aureus and Escherichia coli.
Anti-Proliferative Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HePG-2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colorectal cancer). The anti-proliferative effects are often assessed using the MTT assay:
The mechanism appears to involve the inhibition of critical enzymes involved in DNA replication and cellular metabolism.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound can inhibit enzymes related to DNA synthesis and repair.
- Receptor Modulation: It may act as a modulator for certain receptors involved in cellular signaling pathways.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of various thiadiazole derivatives against common pathogens. The results indicated that compounds with a piperazine moiety showed enhanced inhibition zones compared to their non-piperazine counterparts.
Case Study 2: Cancer Cell Proliferation
In a comparative analysis of anti-proliferative activities across multiple cancer cell lines, derivatives containing the thiadiazole structure demonstrated superior potency relative to standard chemotherapeutic agents like Doxorubicin.
Q & A
Q. How are discrepancies in biological activity data resolved for structurally similar derivatives?
- Methodological Answer : Contradictions (e.g., reduced activity despite lower toxicity) are analyzed via:
- Comparative SAR : Structural overlays and free-energy perturbation (FEP) simulations.
- Pharmacokinetic Profiling : LC-MS/MS quantifies plasma/tissue concentrations to correlate exposure with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
